molecular formula C64H128 B14351522 Cyclotetrahexacontane CAS No. 91686-93-0

Cyclotetrahexacontane

Cat. No.: B14351522
CAS No.: 91686-93-0
M. Wt: 897.7 g/mol
InChI Key: NZIDCKBMORPSMQ-UHFFFAOYSA-N
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Description

Cyclotetrahexacontane is a hypothetical or highly specialized macrocyclic alkane with the formula C₆₄H₁₂₈, comprising a 64-membered carbon ring. However, synthetic and analytical challenges—such as ring strain and solubility—limit their practical applications .

Properties

CAS No.

91686-93-0

Molecular Formula

C64H128

Molecular Weight

897.7 g/mol

IUPAC Name

cyclotetrahexacontane

InChI

InChI=1S/C64H128/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-64H2

InChI Key

NZIDCKBMORPSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrahexacontane can be achieved through various methods, including:

    Ring-Closing Metathesis: This method involves the formation of a large ring by the reaction of a diene with a suitable catalyst, such as a ruthenium-based catalyst. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane.

    Cyclization of Linear Precursors: Linear alkanes with appropriate chain lengths can be cyclized using strong acids or bases under controlled conditions to form the desired cycloalkane.

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be produced using large-scale ring-closing metathesis or other cyclization techniques in specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions: Cyclotetrahexacontane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cycloalkanones or cycloalkanols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to form cycloalkanes with fewer carbon atoms.

    Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring using reagents like chlorine or bromine under UV light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.

    Substitution: Chlorine or bromine, UV light or heat.

Major Products Formed:

    Oxidation: Cycloalkanones, cycloalkanols.

    Reduction: Smaller cycloalkanes.

    Substitution: Halogenated cycloalkanes.

Scientific Research Applications

Cyclotetrahexacontane has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactivity of large cycloalkanes. It helps in understanding ring strain and conformational analysis.

    Biology: Investigated for its potential interactions with biological membranes and proteins due to its large hydrophobic ring structure.

    Medicine: Explored for its potential use in drug delivery systems, where its large ring structure can encapsulate therapeutic molecules.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of cyclotetrahexacontane primarily involves its interactions with other molecules through hydrophobic interactions. Its large ring structure allows it to encapsulate smaller molecules, making it useful in applications such as drug delivery. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights chlorinated cyclic compounds, such as hexachlorocyclohexane (HCH) isomers and hexachlorodibenzo-p-dioxins, which share structural motifs with cyclotetrahexacontane but differ in functionalization and toxicity profiles. Below is a comparative analysis:

Table 1: Key Properties of this compound and Related Compounds

Compound Name CAS Number Formula Key Characteristics Toxicity/Regulatory Notes
This compound (hypothetical) N/A C₆₄H₁₂₈ Macrocyclic alkane; high molecular weight, low reactivity, potential host-guest properties No data; presumed inert due to lack of functional groups
Hexachlorocyclohexane (HCH) mixture 27154-44-5 C₆H₆Cl₆ Insecticidal properties; α-, β-, γ- (Lindane) isomers vary in stability and toxicity EPA Ref ID 244178; restricted use due to bioaccumulation
1,2,3,4,5,6-Hexachlorocyclopentadiene 608-73-1 C₅Cl₆ Chlorinated cyclopentadiene; precursor for pesticides and flame retardants EPA Ref ID 59220; regulated under PICCS
Hexachlorodibenzo-p-dioxin 34465-46-8 C₁₂H₄Cl₆O₂ Persistent environmental pollutant; carcinogenic and endocrine-disrupting effects EPA Ref ID 266965; listed under Stockholm Convention

Key Findings:

Structural Complexity : this compound’s pure hydrocarbon structure contrasts with chlorinated analogs like HCH, which exhibit varied stereochemistry and reactivity due to Cl substituents. For example, γ-HCH (Lindane) is bioactive, whereas this compound’s lack of functional groups limits interaction with biological systems .

Environmental Impact: Chlorinated compounds (e.g., hexachlorodibenzo-p-dioxins) are classified as persistent organic pollutants (POPs) with nanogram-level toxicity. This compound, by comparison, is chemically inert and unlikely to pose ecological risks .

Synthetic Accessibility : HCH isomers are industrially synthesized via chlorination of benzene, while this compound would require advanced macrocyclization techniques, such as template-directed synthesis or ring-closing metathesis, which are less scalable .

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